molecular formula C12H15NO3S B2833578 N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide CAS No. 341020-72-2

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No. B2833578
CAS RN: 341020-72-2
M. Wt: 253.32
InChI Key: ZXRBYRHJDAUYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide is a chemical compound with the CAS Number: 341020-72-2 . It has a molecular weight of 253.32 . The IUPAC name for this compound is N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide .


Molecular Structure Analysis

The InChI code for N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide is 1S/C12H15NO3S/c1-9-2-6-11(7-3-9)17(15,16)8-12(14)13-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Synthesis and Antimicrobial Evaluation of Novel Derivatives A study focused on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents. This research revealed the potential of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives for creating a range of compounds, including thiazole, pyridone, pyrazole, chromene, hydrazone, and thiophene derivatives, through various chemical reactions. The newly synthesized compounds demonstrated promising in vitro antibacterial and antifungal activities, showcasing the versatility of this chemical structure in antimicrobial applications (Darwish et al., 2014).

Immune System Modulation

Restoration of Cytolytic T-lymphocyte Response A novel synthetic immunomodulator, similar in structure to N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide, demonstrated significant potential in restoring immune system functions. This compound was effective in enhancing the cytolytic T-lymphocyte response to both tumor cells and virus-infected cells in various experimental models. It showed promise in augmenting the immune response to weak antigens and restoring the immune system's reactivity in conditions where it was compromised, such as in cases of neoplasm growth or after the administration of cytotoxic drugs (Wang et al., 1988).

Chemical Reactivity and Synthesis

Electron Impact Induced Cyclization Research on the cyclization of ortho-cyclopropylphenylacetamides and benzamides under electron impact revealed intricate chemical behaviors. Compounds like N-(ortho-cyclopropylphenyl)acetamide and related structures underwent cyclization into benzoxazines, showcasing the chemical versatility and potential for complex reactions involving cyclopropyl groups. This study not only highlighted the chemical reactivity of these compounds but also laid a foundation for exploring similar reactions in solution, expanding the scope for chemical synthesis and drug development (Lebedev et al., 1998).

Conformational Analysis in Drug Design

Development of Chiral Cyclopropane Units Research into the conformational restriction of biologically active compounds using the cyclopropane ring has shown potential in enhancing activity and investigating bioactive conformations. Specific cyclopropane derivatives were synthesized as conformationally restricted analogues of histamine, demonstrating the importance of the cyclopropane structure in drug design and conformational analysis (Kazuta et al., 2002).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-cyclopropyl-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9-2-6-11(7-3-9)17(15,16)8-12(14)13-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRBYRHJDAUYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.